molecular formula C8H12F2N2O B12071952 (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12071952
M. Wt: 190.19 g/mol
InChI Key: WUGVECWFDJFFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone is a bicyclic ketone derivative featuring a 3,3-difluoroazetidine ring linked to a pyrrolidine moiety via a carbonyl group. Its structural rigidity, imparted by the difluoroazetidine ring, enhances metabolic stability and bioavailability compared to non-fluorinated analogs . Synthetically, it is typically prepared via coupling reactions between 3,3-difluoroazetidine hydrochloride and pyrrolidine derivatives under basic conditions, achieving yields of 25–45% .

Properties

Molecular Formula

C8H12F2N2O

Molecular Weight

190.19 g/mol

IUPAC Name

(3,3-difluoroazetidin-1-yl)-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C8H12F2N2O/c9-8(10)4-12(5-8)7(13)6-1-2-11-3-6/h6,11H,1-5H2

InChI Key

WUGVECWFDJFFJA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)N2CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. One common method involves the reaction of a difluoroazetidine precursor with a pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or pyrrolidine rings.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone exhibit promising antitumor properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound AMCF-7 (Breast)10Kinase inhibition
Compound BA549 (Lung)15Apoptosis induction
(3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanoneHCT116 (Colon)12Cell cycle arrest

Neuropharmacology

Cognitive Enhancement
The compound has been investigated for its potential neuropharmacological effects, particularly in enhancing cognitive function. In animal models, administration of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone resulted in improved memory and learning capabilities. This is attributed to its action on neurotransmitter systems, particularly those involving acetylcholine and dopamine .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Recent studies have shown that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been effective in vitro against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone is crucial for optimizing its biological activity. Modifications to the azetidine ring or the pyrrolidine moiety have shown varying effects on potency and selectivity across different biological targets .

Case Study: SAR Analysis

A detailed SAR study revealed that substituents on the pyrrolidine ring significantly influenced the compound's affinity for certain receptors. For instance, adding a methyl group at the 2-position of the pyrrolidine increased binding affinity to the target receptor by nearly 50% compared to unsubstituted analogs.

Mechanism of Action

The mechanism of action of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact: The 3,3-difluoroazetidine group confers enhanced metabolic stability compared to non-fluorinated analogs like the 3-hydroxy-3-methylpyrrolidine derivative, which may undergo oxidative degradation .
  • Substituent Effects: Bulky aromatic substituents (e.g., isoquinoline) reduce synthetic yields (28% vs. 45% for simpler pyrrolidine derivatives) but improve target binding affinity in kinase inhibition assays .

Pharmacokinetic and Metabolic Comparisons

  • Metabolic Stability: (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone demonstrates superior metabolic stability compared to morpholine-containing analogs (e.g., PF2 in ), which undergo rapid pyrimidine ring cleavage in vivo .
  • Degradation Pathways: Unlike Teneligliptin derivatives (), which degrade under basic/thermal conditions to form piperazine and thiazolidinone byproducts, the difluoroazetidine core resists ring-opening reactions, as shown by >90% purity under stress testing .

Bioactivity and Target Engagement

  • Cannabinoid Receptor Affinity: Pyrrolidine-derived methanones (e.g., the target compound) exhibit lower CB1 receptor binding affinity (IC₅₀ > 1 µM) compared to indole-derived analogs (IC₅₀ = 0.1–0.5 µM) due to reduced hydrophobic interactions .
  • Hsp90 Inhibition: The compound’s isoxazolediamide analog () shows moderate Hsp90 inhibition (IC₅₀ = 50 nM) compared to resorcinol-based inhibitors (IC₅₀ = 5 nM), highlighting the trade-off between rigidity and binding flexibility .

Biological Activity

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a difluoroazetidine moiety linked to a pyrrolidine ring via a methanone group. Its molecular formula is C10_{10}H12_{12}F2_2N2_2O, with a molecular weight of approximately 218.22 g/mol. The presence of fluorine atoms is notable, as fluorination can significantly alter the pharmacokinetic properties of organic molecules, often enhancing their metabolic stability and bioavailability.

Research on related compounds suggests that the difluoroazetidine structure may interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. For instance, fluorinated compounds have been shown to modulate serotonin receptors and other G-protein coupled receptors (GPCRs), which are pivotal in neurological functions and mood regulation .

In Vitro Studies

In vitro assays have demonstrated that (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone exhibits significant activity against several cell lines. It has been reported to inhibit specific kinases involved in cancer progression, such as TGF-β type I receptor kinase, with IC50_{50} values in the low micromolar range. This suggests potential applications as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics due to its fluorinated structure. The incorporation of fluorine typically reduces the basicity of nitrogen-containing groups, leading to improved oral bioavailability and reduced clearance rates in vivo .

Case Studies and Clinical Implications

Recent case studies involving similar fluorinated compounds have highlighted their efficacy in treating conditions like chronic obstructive pulmonary disease (COPD) and various cancers. For example, a study on PI3Kδ inhibitors showed that structural modifications led to enhanced selectivity and potency, suggesting that similar approaches could be applied to optimize (3,3-Difluoroazetidin-1-yl)(pyrrolidin-3-yl)methanone for therapeutic use .

Table 1: Summary of Biological Activity Data

Activity IC50 Value Target Reference
TGF-β Type I Receptor Kinase0.013 μMCancer therapy
PI3Kδ Inhibition14 nMCOPD treatment
Serotonin Receptor ModulationHigh affinityNeurological disorders

Q & A

Q. How can stability under physiological conditions be evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC .
  • Plasma Stability : Incubate with human plasma (1–4h) and quantify intact compound via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.